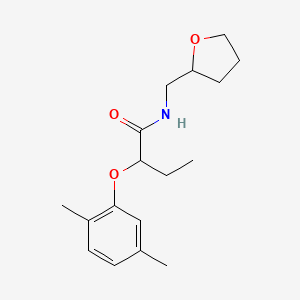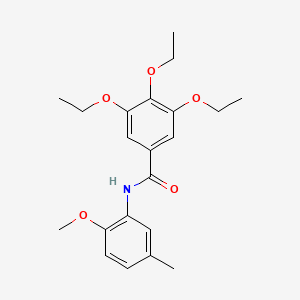![molecular formula C16H14BrClN2O3 B5966077 N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide](/img/structure/B5966077.png)
N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide, also known as BMH, is a chemical compound with potential applications in scientific research. BMH is a hydrazide derivative that has been shown to have biological activity, making it a promising candidate for use in various research fields.
Mechanism of Action
The mechanism of action of N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. Specifically, N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide in lab experiments is its potential as a selective HDAC inhibitor. This makes it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of using N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research involving N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide. One area of interest is in the development of N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide derivatives with improved solubility and bioavailability. Another potential direction is in the study of N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide's effects on other biological processes beyond cancer and neurodegeneration, such as its potential as an anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide and its potential as a therapeutic agent.
Synthesis Methods
N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide can be synthesized through a multistep process that involves the reaction of 4-bromo-3-methylphenol with acetic anhydride to form the intermediate 4-bromo-3-methylphenyl acetate. This intermediate is then reacted with hydrazine hydrate to form the final product, N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide.
Scientific Research Applications
N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide has been shown to have potential applications in scientific research. One area where it has been studied is in the field of cancer research. N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anticancer agent.
properties
IUPAC Name |
N'-[2-(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O3/c1-10-7-13(5-6-14(10)17)23-9-15(21)19-20-16(22)11-3-2-4-12(18)8-11/h2-8H,9H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWBWQRURVJPIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NNC(=O)C2=CC(=CC=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B5965997.png)

![1-allyl-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5966012.png)
![3-(4-fluorophenyl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)propanamide](/img/structure/B5966021.png)
![methyl 2-[({2-[2-(4-bromo-2-chlorophenoxy)propanoyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B5966025.png)
![4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone](/img/structure/B5966028.png)
![5-(3-fluorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5966042.png)
![3-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5966043.png)
![2-(4-bromophenoxy)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5966053.png)

![(4-ethylbenzyl){1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B5966068.png)
![2-[1-cyclohexyl-4-(cyclopropylmethyl)-2-piperazinyl]ethanol](/img/structure/B5966070.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5966084.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide](/img/structure/B5966087.png)